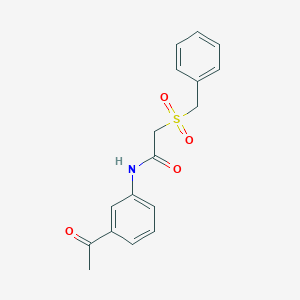

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide is a sulfonamide compound known for its diverse applications in medicinal chemistry and organic synthesis. Sulfonamides are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide typically involves the reaction of 3-acetylphenylamine with benzylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for sulfonamides often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial properties against various bacterial strains.

Medicine: Investigated for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis . This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- 1-tosyl-1H-imidazole

- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

- 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its benzylsulfonyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the acylation of benzylsulfonamide derivatives with 3-acetylphenyl groups. The structural formula can be represented as follows:

This compound features a sulfonamide group, which is known for its ability to interact with various biological targets.

Anti-Inflammatory and Analgesic Properties

Recent studies have shown that this compound exhibits significant anti-inflammatory and analgesic activities. A comparative study on structurally similar compounds demonstrated that derivatives with benzene sulfonamide groups displayed strong inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) pathways, which are critical in inflammatory processes .

Key Findings:

- COX-2 Inhibition: The compound showed potent inhibition of COX-2 with an IC50 value of 0.011 μM.

- 5-LOX Inhibition: An IC50 value of 0.046 μM was observed for 5-LOX inhibition.

- TRPV1 Activity: Notably, the compound also inhibited TRPV1 channels, which are involved in pain signaling, with an IC50 value of 0.008 μM .

Pharmacokinetics

Pharmacokinetic studies in SD rats have indicated that this compound has high oral bioavailability (96.8%) and a favorable clearance rate (CL = 3.24 ± 1.47 mL/min/kg). The maximum concentration (Cmax) achieved was 5807.18 ± 2657.83 ng/mL following administration at a dose of 10 mg/kg .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Pathways: By targeting COX-2 and 5-LOX, the compound reduces the production of pro-inflammatory mediators.

- Modulation of Pain Receptors: Its action on TRPV1 receptors suggests a direct influence on pain perception pathways.

Efficacy in Pain Models

In vivo studies have demonstrated that this compound effectively alleviates pain in formalin-induced models and reduces edema in capsaicin-induced inflammation models. These findings support its potential therapeutic applications in treating inflammatory pain conditions .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison was made with other benzene sulfonamide derivatives:

| Compound Name | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) | Bioavailability (%) |

|---|---|---|---|---|

| This compound | 0.011 | 0.046 | 0.008 | 96.8 |

| Other Derivative A | 0.020 | 0.100 | 0.015 | 85 |

| Other Derivative B | 0.015 | 0.050 | 0.010 | 90 |

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-benzylsulfonylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-13(19)15-8-5-9-16(10-15)18-17(20)12-23(21,22)11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURCLFQHJJWHNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.